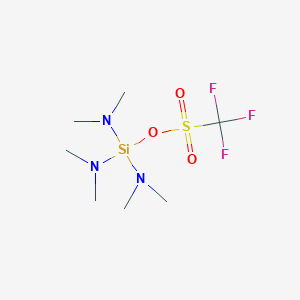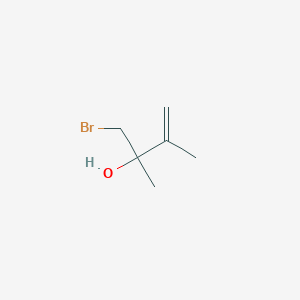
1-Bromo-2,3-dimethylbut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethylbut-3-en-2-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond in its structure, making it an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dimethylbut-3-en-2-ol can be synthesized through the bromination of 2,3-dimethylbut-3-en-2-ol. This reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,3-dimethylbut-3-en-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: 2,3-dimethylbut-3-en-2-ol derivatives with different substituents replacing the bromine atom.
Oxidation: 2,3-dimethylbut-3-en-2-one or 2,3-dimethylbut-3-en-2-al.
Reduction: 2,3-dimethylbutan-2-ol.
Applications De Recherche Scientifique
1-Bromo-2,3-dimethylbut-3-en-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-2,3-dimethylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. The double bond in the structure allows for addition reactions, making it a versatile compound in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,3-dimethylbut-2-ene: Similar structure but lacks the alcohol group.
2,3-Dimethylbut-3-en-2-ol: Similar structure but lacks the bromine atom.
2-Bromo-3-methylbut-2-ene: Similar structure but with different positioning of the bromine atom.
Uniqueness
1-Bromo-2,3-dimethylbut-3-en-2-ol is unique due to the presence of both a bromine atom and an alcohol group in its structure, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
143643-71-4 |
|---|---|
Formule moléculaire |
C6H11BrO |
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
1-bromo-2,3-dimethylbut-3-en-2-ol |
InChI |
InChI=1S/C6H11BrO/c1-5(2)6(3,8)4-7/h8H,1,4H2,2-3H3 |
Clé InChI |
IZXSKQGUVPSTIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
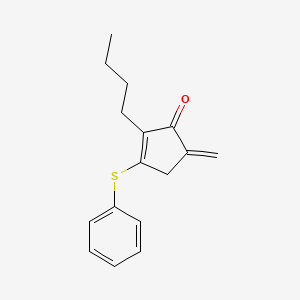
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

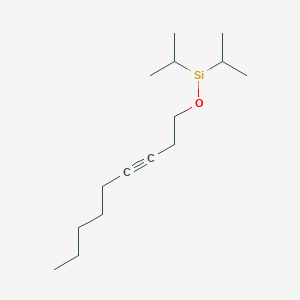

![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
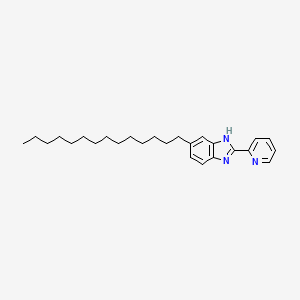
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
